N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-21-7-6-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-10(15)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKBESBUHIQZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
A primary method for synthesizing N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves nucleophilic substitution reactions. The purine core is functionalized at the 9-position with a 2-methoxyethyl group, followed by substitution at the 6-position with a 4-chlorophenylmethylamine moiety.
Reaction Steps :
-
Alkylation of Purine at N9 :
The 9-position of the purine ring is alkylated using 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. This step proceeds via an SN2 mechanism, where the lone pair on the purine’s nitrogen attacks the electrophilic carbon of the alkylating agent. -
Chlorophenylmethylamine Substitution at N6 :
The 6-chloro intermediate reacts with 4-chlorobenzylamine under heated conditions (80–100°C) in a polar aprotic solvent like dimethylformamide (DMF). Triethylamine is often added to scavenge HCl byproducts.
Key Data :
-
Yield : 65–75% (combined steps)
-
Purity : >90% after recrystallization
Multi-Step Synthesis via Intermediate Cyclization
An alternative route described in patent WO2011123372A1 involves cyclization and sequential functionalization:
Step 1 : Formation of a diamino pyrimidine intermediate by reacting 4,6-dichloro-2-methylpyrimidin-5-amine with 4-chlorobenzylamine.
Step 2 : Oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to construct the purine ring.
Step 3 : Alkylation with 2-methoxyethyl triflate to introduce the N9 side chain.
Optimization Insights :
-
Microwave irradiation reduces reaction time from 24 hours to 30 minutes.
-
Catalytic Lewis acids (e.g., FeCl₃) improve cyclization efficiency.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes nucleophilicity |
| Temperature | 80–100°C | Accelerates substitution |
| Base | Triethylamine | Neutralizes HCl |
Catalytic Enhancements
The use of tetrabutylammonium fluoride (TBAF) in N9-alkylation improves regioselectivity by stabilizing transition states. This method achieves yields of 88% with >98% purity after HPLC purification.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 5.28 (s, OCH₂CH₂OCH₃) and δ 8.36 (br s, NH₂).
-
ESI-MS : Molecular ion peak at m/z 304.3 [M + H]⁺ confirms the target mass.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial methods adopt continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Waste Reduction
-
Solvent Recycling : DMF is recovered via distillation (90% efficiency).
-
Byproduct Management : HCl gas is neutralized using scrubbers.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine and related compounds:
Key Observations:
Substituent Effects on Bioactivity: 6-Position: The 4-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to smaller substituents (e.g., NH2 in or cyclopentyl in ). Chlorinated aryl groups are common in CB1 antagonists (e.g., and ) due to their hydrophobic interactions with receptor pockets . Methoxy groups can also participate in hydrogen bonding, influencing target selectivity . 8-Position: Substitutions here (e.g., 2-ClPh in ) are critical for CB1 antagonism, as they modulate steric hindrance and π-π stacking with receptor residues .
Synthetic Efficiency :
- Microwave-assisted synthesis () achieves high yields (90%) for 9-ethyl derivatives, suggesting that similar methods could optimize the target compound’s production .
- Urea and carbamate derivatives () are synthesized via coupling reactions with >99% yields, highlighting the versatility of purine scaffolds in medicinal chemistry .
Biological Applications :
- CB1 Antagonism : Compounds with 8- and 9-position aryl groups () exhibit peripherally selective CB1 antagonism, useful for treating metabolic disorders without central nervous system side effects .
- Antifungal Activity : 6-Chloro-9-(3-chloro-4-fluorophenyl) derivatives () show superior activity to abacavir, suggesting that halogenation at the 6- and 9-positions enhances antifungal potency .
Biological Activity
N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic compound belonging to the purine family, characterized by its unique structural features, including a chlorophenyl group and a methoxyethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 273.72 g/mol. The structure consists of a purine core modified with a 4-chlorophenyl group at the 9-position and a 2-methoxyethyl group at the 6-position. This specific arrangement contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN5 |
| Molecular Weight | 273.72 g/mol |
| Purity | >95% (typical for synthesis) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor of kinases, which play crucial roles in cell proliferation and survival. By modulating these pathways, it exhibits potential therapeutic effects against various diseases, including cancer and inflammatory conditions.
Anticancer Potential
Research indicates that compounds with purine structures often exhibit anticancer properties. This compound has shown promise in inhibiting tumor growth in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound may also possess anti-inflammatory properties. Preliminary studies indicate that it can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism could be beneficial for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value indicating significant inhibition of cell proliferation at low concentrations .
- Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to the active sites of target kinases, with binding affinities comparable to established inhibitors like Methotrexate .
- Comparative Analysis : When compared to similar compounds, such as N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, this compound exhibited superior selectivity and potency against specific kinase targets, which may lead to reduced side effects in therapeutic applications.
Q & A
Q. What are the key steps in synthesizing N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a purine core. Key steps include:
Protection of reactive sites (e.g., amino groups) using tert-butyloxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions .
Coupling reactions between the purine scaffold and 4-chlorophenylamine under Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos) to form the N-aryl bond .
Introduction of the 2-methoxyethyl group via alkylation using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (1–5 mol% Pd) to enhance yield (60–85%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for 4-chlorophenyl, methoxyethyl protons at δ 3.2–3.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₅ClN₅O) with <2 ppm error .
- X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between the purine ring and substituents, critical for docking studies .
- HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Substituent Analysis : Compare analogs with varying groups (e.g., 2-methoxyethyl vs. oxolan-2-ylmethyl or fluorophenyl ). For example:
| Substituent | Enzyme Inhibition (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 2-Methoxyethyl | 1.2 µM | 0.15 |
| Oxolan-2-ylmethyl | 0.8 µM | 0.08 |
- Key Insight : Bulky substituents (e.g., oxolan) improve target binding but reduce solubility, necessitating trade-offs .
- Computational Modeling : Use molecular dynamics (MD) to simulate ligand-receptor interactions (e.g., adenosine receptor A2A) and identify hydrophobic pockets favoring chlorophenyl groups .
Q. What experimental strategies resolve contradictions in reported bioactivity data for purine derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under uniform conditions (e.g., ATP concentration, pH 7.4) to control variables affecting enzyme inhibition .
- Meta-Analysis : Compare datasets from multiple sources (e.g., IC₅₀ values for adenylate cyclase inhibition vs. acetylcholinesterase ). Contradictions may arise from off-target effects or assay sensitivity.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cAMP levels ).
Q. How can computational methods predict metabolic stability and toxicity profiles of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate:
- Metabolic Sites : CYP3A4-mediated oxidation of the methoxyethyl group .
- Toxicity Flags : Ames test predictions for mutagenicity (negative if purine core lacks reactive nitro groups) .
- Docking Studies : Identify metabolic enzymes (e.g., cytochrome P450) interacting with the compound to prioritize in vitro testing .
Methodological Considerations
Q. What strategies improve the stability of this compound during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the methoxyethyl group .
- Buffered Solutions : Use pH 6.5–7.0 phosphate buffer to avoid degradation in aqueous environments .
Q. How are enzyme inhibition mechanisms validated experimentally?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
